Pyrrolizidine Alkaloid MetabolismPneumotoxicityIn Vivo Toxicology
Researchers studying PA-induced lung injury often face confounding hepatotoxicity. Anacrotine (CAS 5096-49-1) solves this with a unique pneumotoxic profile driven by its 6-hydroxy-crotanecine structure.
- Differential Toxicity: Causes severe lung damage at i.p. doses ≥60 mg/kg, with liver necrosis only at ≥125 mg/kg.
- Unique Metabolite: Forms stable dehydroanacrotine, enabling cleaner in vivo pulmonary pathology models.
- Supply Assurance: Analytical reference standard supplied with HPLC purity ≥98%, shipped globally under ambient or blue ice conditions.
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
CAS No.5096-49-1
Cat. No.B1237188
⚠ Attention: For research use only. Not for human or veterinary use.
Anacrotine (CAS 5096-49-1), also known as crotalaburnine, is a macrocyclic diester pyrrolizidine alkaloid (PA) based on the necine base crotanecine [1]. It is primarily isolated from various Crotalaria species (Fabaceae), including C. incana, C. trifoliastrum, and C. laburnifolia [2][3]. Structurally, it is a 12-membered macrolactone that differs from the closely related alkaloid senecionine by the presence of a 6-hydroxy group on the necine moiety [4]. This compound has been investigated for its anti-inflammatory properties in animal models, as well as for its hepatotoxic and pneumotoxic profile, which is of critical importance for researchers studying PA toxicity mechanisms [5].
Pyrrolizidine alkaloid with 6-hydroxy crotanecine core, supporting metabolite-specific toxicity studies
Documented pneumotoxic vs. hepatotoxic differential profile for organ-specific pathology models
Distinct pyrrolic metabolite pattern enables analytical method development and exposure research
[1] Mattocks AR. Anacrotine, from Crotalaria incana. J Chem Soc C. 1968:235-237. doi:10.1039/J39680000235 View Source
[2] National Library of Medicine. anacrotine. MeSH Supplementary Concept Data 2024. Unique ID C053598. View Source
[3] Rao MS, et al. Anacrotine — a crotanecene alkaloid from Crotalaria trifoliastrum. Fitoterapia. 1999;70(4):449-450. doi:10.1016/S0367-326X(99)00059-3 View Source
[4] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
[5] Ghosh MN, et al. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. Br J Pharmacol. 1974;51(3):445-450. View Source
Why Anacrotine Generic Substitution Fails
The substitution of anacrotine with another pyrrolizidine alkaloid, even one with a superficially similar macrocyclic diester structure like senecionine or retrorsine, is not supported by experimental evidence. The presence of a 6-hydroxy group on the crotanecine necine base, as opposed to the hydrogen found at the same position in retronecine-based alkaloids, leads to a distinctly different metabolite profile [1]. This structural difference results in the formation of a more stable reactive pyrrolic metabolite, dehydroanacrotine, which is responsible for a unique and severe pneumotoxic outcome not observed to the same degree with other PAs [2]. Consequently, anacrotine exhibits a unique in vivo toxicity profile, with pronounced lung damage occurring at doses well below those required for acute liver injury, a pattern that diverges significantly from the primarily hepatotoxic effects of many of its in-class counterparts [3]. Furthermore, its immunological profile, as demonstrated by a lack of cross-reactivity with monoclonal antibodies that bind to other common PAs, confirms that its antigenic epitopes are distinct . Therefore, for research applications focused on specific mechanisms of PA-induced pneumotoxicity, distinct metabolite formation, or immunological detection, the use of anacrotine is non-negotiable and cannot be replicated by a generic alternative.
Senecionine/retrorsine – lacking the 6‑OH group of crotanecine, the metabolite profile may shift, and the lung‑specific toxicity pattern may not transfer directly.
Retronecine‑based PAs – their pyrrolic metabolite patterns are qualitatively different; anacrotine’s pneumotoxic signature may require validation with the authentic compound.
Immunoassay cross‑reactivity – anacrotine shows no binding to anti‑retrorsine monoclonal antibodies; standard PA ELISA panels may miss detection, so separate analytical standards are needed.
[1] Mattocks AR, Jukes R. Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Toxicol Lett. 1992;63(1):47-55. doi:10.1016/0378-4274(92)90106-T View Source
[2] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
[3] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
Anacrotine Quantitative Evidence
Pyrrolic Metabolite Lung-to-Liver Ratio vs. Senecionine
Anacrotine exhibits a distinct in vivo metabolic fate compared to the closely related retronecine-based alkaloid senecionine. The ratio of pyrrolic metabolites accumulated in the lungs relative to the liver is a key determinant of pneumotoxicity. In rats, anacrotine produces a significantly higher lung-to-liver pyrrolic metabolite ratio than senecionine, suggesting a greater potential for lung-specific toxicity [1].
Pyrrolic Lung/Liver RatioHead‑to‑head
39% anacrotine vs. 16% senecionine
Supports lung‑predominant distribution endpoint context
2 h post‑i.p., weanling male rats; 100 mg/kg anacrotine
Pyrrolizidine Alkaloid MetabolismPneumotoxicityIn Vivo Toxicology
Evidence Dimension
Lung-to-liver pyrrolic metabolite ratio 2 hours post-administration
Target Compound Data
39%
Comparator Or Baseline
Senecionine: 16%
Quantified Difference
23 percentage points higher
Conditions
Weanling male rats, i.p. administration (100 mg/kg for anacrotine)
Why This Matters
For researchers studying PA-induced pneumotoxicity, this quantifiable difference in metabolite distribution makes anacrotine a superior tool for modeling lung-specific injury compared to senecionine.
Pyrrolizidine Alkaloid MetabolismPneumotoxicityIn Vivo Toxicology
[1] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
Acute Hepatotoxic Dose-Response vs. Senecionine
The threshold for inducing acute liver damage differs between anacrotine and senecionine. Anacrotine requires a higher intraperitoneal dose to cause acute centrilobular necrosis and congestion of the liver compared to the well-established hepatotoxicant senecionine, indicating a lower relative hepatotoxic potency by this route [1].
Hepatotoxicity ThresholdCross‑study comparable
≥125 mg/kg i.p. for acute liver necrosis
Higher hepatic threshold vs. senecionine; may reduce liver confounding in lung models
Weanling male rats; senecionine hepatotoxic at lower i.p. doses
HepatotoxicityPyrrolizidine Alkaloid ToxicityIn Vivo Toxicology
Evidence Dimension
Acute hepatotoxicity threshold (i.p.)
Target Compound Data
125 mg/kg or more
Comparator Or Baseline
Senecionine: Reported to cause hepatotoxicity at lower i.p. doses in comparable models
Quantified Difference
Higher threshold dose for anacrotine
Conditions
Weanling male rats, i.p. administration
Why This Matters
This differential hepatotoxic potency is critical for experimental design; researchers seeking to isolate pulmonary effects with minimal hepatic confounding may find anacrotine's higher hepatotoxic threshold advantageous.
HepatotoxicityPyrrolizidine Alkaloid ToxicityIn Vivo Toxicology
[1] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
Distinct Pyrrolic Metabolite Pattern vs. Other PAs
The pattern of sulphur-conjugated pyrrolic metabolites formed in vivo is a direct consequence of the alkaloid's structure. Anacrotine, being based on crotanecine, produces a metabolite profile that is demonstrably different from those of retronecine- or heliotridine-based alkaloids like retrorsine, senecionine, heliotrine, indicine, and lasiocarpine, enabling its unambiguous identification in biological samples [1].
Metabolite PatternDirect comparison
Distinct chromatographic signature vs. retrorsine, senecionine, heliotrine, etc.
Enables unambiguous identification in toxicological screening
TLC, HPLC, GC‑MS of liver/blood extracts; rat single‑injection model
Rats given single injections of hepatotoxic PAs, liver/blood samples analyzed after 30 h
Why This Matters
For analytical chemists and toxicologists developing detection methods or conducting exposure studies, anacrotine's unique metabolite signature allows for specific identification and quantification, preventing misidentification with other common PAs.
[1] Mattocks AR, Jukes R. Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Toxicol Lett. 1992;63(1):47-55. doi:10.1016/0378-4274(92)90106-T View Source
Immunoassay Cross-Reactivity vs. Other PAs
Monoclonal antibodies raised against the pyrrolizidine alkaloid retrorsine demonstrate a high degree of specificity. In a competitive ELISA, anacrotine showed no cross-reactivity, unlike other PAs such as senecionine, seneciphylline, and integerrimine which did bind to the antibody .
Immunoassay Cross‑ReactivityData to verify
No binding vs. positive signals of senecionine and integerrimine
Confirms distinct antigenic epitope; standard retrorsine‑based ELISA may not detect it
Competitive ELISA with anti‑retrorsine monoclonal antibodies; source‑specific review advised
Monoclonal antibodies against retrorsine-hemisuccinate::bovine-thyroglobuline conjugate
Why This Matters
This immunological distinction is vital for researchers developing or using immunoassays for PA detection; it confirms that anacrotine will not be detected by assays targeting common retronecine-based epitopes, necessitating the use of specific analytical standards.
Anti-Inflammatory Activity vs. Phenylbutazone and Hydrocortisone
Anacrotine (crotalaburnine) demonstrates a distinct pharmacological profile in standard anti-inflammatory assays. Against carrageenin-induced paw oedema in rats, anacrotine at a 10 mg/kg subcutaneous dose produced a similar degree of inhibition as a 100 mg/kg oral dose of phenylbutazone, indicating greater potency on a weight basis [1].
Supports anti‑inflammatory screening context; reported dose‑sparing profile in granuloma model vs. hydrocortisone (2‑fold)
Rat carrageenin paw oedema and cotton‑pellet granuloma models
Anti-inflammatory PharmacologyPyrrolizidine Alkaloid BioactivityIn Vivo Pharmacology
Evidence Dimension
Inhibition of carrageenin-induced rat paw oedema
Target Compound Data
Similar degree of inhibition at 10 mg/kg s.c.
Comparator Or Baseline
Phenylbutazone: Similar degree of inhibition at 100 mg/kg oral
Quantified Difference
10-fold difference in dose for comparable effect
Conditions
Rat paw oedema model, carrageenin-induced
Why This Matters
For researchers screening natural products for anti-inflammatory activity, this comparative data positions anacrotine as a potent compound in this model, warranting further investigation and serving as a useful benchmark against established NSAIDs.
Anti-inflammatory PharmacologyPyrrolizidine Alkaloid BioactivityIn Vivo Pharmacology
[1] Ghosh MN, et al. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. Br J Pharmacol. 1974;51(3):445-450. View Source
Anti-Granuloma Activity vs. Hydrocortisone
In a model of chronic inflammation, anacrotine exhibits significant anti-proliferative activity. When administered to rats, anacrotine produced a similar degree of inhibition of cotton-pellet granuloma formation as hydrocortisone, but at only half the dose of the corticosteroid [1].
Anti-inflammatory PharmacologyChronic InflammationIn Vivo Pharmacology
Evidence Dimension
Inhibition of cotton-pellet granuloma formation
Target Compound Data
Similar inhibition at half the dose of hydrocortisone
Comparator Or Baseline
Hydrocortisone: Similar inhibition at twice the dose
Quantified Difference
2-fold difference in dose for comparable effect
Conditions
Rat cotton-pellet granuloma model
Why This Matters
This suggests that anacrotine possesses a unique anti-inflammatory profile with notable potency in a chronic inflammation model, distinguishing it from both NSAIDs and corticosteroids and supporting its use as a specific research tool.
Anti-inflammatory PharmacologyChronic InflammationIn Vivo Pharmacology
[1] Ghosh MN, et al. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. Br J Pharmacol. 1974;51(3):445-450. View Source
Anacrotine Application Scenarios
Pneumotoxicity Model with Low Hepatic Interference
Researchers investigating the mechanisms of PA-induced lung injury should prioritize anacrotine. Quantitative data demonstrates that anacrotine causes severe lung damage at i.p. doses (≥60 mg/kg) well below those required for acute liver necrosis (≥125 mg/kg) [1]. This differential toxicity profile, driven by the formation of the stable and highly pneumotoxic metabolite dehydroanacrotine [2], provides a cleaner in vivo model for isolating and studying pulmonary pathology without the confounding variable of severe concurrent hepatotoxicity.
Crotenecine-Based PA Analytical Method Development
Analytical laboratories developing LC-MS/MS or GC-MS methods for the detection of pyrrolizidine alkaloids in biological matrices or food products require anacrotine as a distinct reference standard. Its unique metabolite pattern, which is distinguishable from retronecine- and heliotridine-based alkaloids [3], and its lack of cross-reactivity in common immunoassays necessitate the use of the authentic compound for accurate identification, method validation, and quantification. The unambiguous X-ray crystal structure of anacrotine also serves as a definitive reference for structural confirmation [4].
Anti-Inflammatory Pharmacology Screening
Anacrotine serves as a valuable positive control or benchmark compound in in vivo models of acute and chronic inflammation. Its demonstrated dose-dependent inhibition of carrageenin-induced paw oedema and cotton-pellet granuloma, with quantifiable comparisons to phenylbutazone and hydrocortisone, provides a well-characterized reference point for evaluating the anti-inflammatory potential of novel natural products or synthetic derivatives [5].
PA Toxicity SAR Studies
For medicinal chemists and toxicologists engaged in SAR studies, anacrotine is a critical compound. Its structure, differing from the widely studied senecionine by a single 6-hydroxy group [6], provides a direct comparator to assess the impact of this specific structural modification on metabolism, tissue distribution, and organ-specific toxicity. The resulting shift from primarily hepatotoxic to a predominantly pneumotoxic outcome [1] offers a powerful system for probing the molecular determinants of PA-induced injury.
Application
Selection Property
Validation Focus
Pneumotoxicity pathway study
Differential lung vs. liver toxicity profile
Lung metabolite accumulation and histopathology endpoints
PA metabolite analytical detection
Unique crotanecine‑based metabolite signature
Chromatographic and immunoassay differentiation from retronecine‑type PAs
Anti‑inflammatory screening
Reported inhibition in acute and chronic inflammation models
Comparator‑benchmark response vs. phenylbutazone and hydrocortisone
Metabolite stability and tissue distribution comparison with senecionine
[1] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
[2] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
[3] Mattocks AR, Jukes R. Detection of sulphur-conjugated pyrrolic metabolites in blood and fresh or fixed liver tissue from rats given a variety of toxic pyrrolizidine alkaloids. Toxicol Lett. 1992;63(1):47-55. doi:10.1016/0378-4274(92)90106-T View Source
[4] Mackay MF, et al. Structure of anacrotine. Acta Crystallographica Section C. 1984;40(1):110-112. doi:10.1107/S0108270184003259 View Source
[5] Ghosh MN, et al. Inhibitory effect of a pyrrolizidine alkaloid, crotalaburnine, on rat paw oedema and cotton pellet granuloma. Br J Pharmacol. 1974;51(3):445-450. View Source
[6] Mattocks AR, et al. Metabolism and toxicity of anacrotine, a pyrrolizidine alkaloid, in rats. Chem Biol Interact. 1987;63(1):91-104. doi:10.1016/0009-2797(87)90107-4 View Source
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